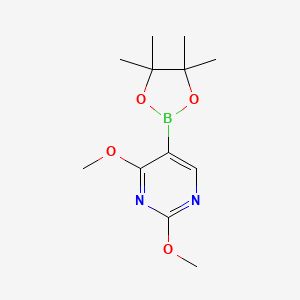

2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

This compound (CAS: 936250-17-8) is a pyrimidine derivative featuring two methoxy groups at the 2- and 4-positions and a pinacol boronic ester at the 5-position. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . With a molecular formula of $ \text{C}{12}\text{H}{19}\text{BN}2\text{O}4 $ and a purity of 97% (as reported by BLD Pharmatech Ltd.), it is widely used due to its stability and reactivity .

Properties

IUPAC Name |

2,4-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)8-7-14-10(17-6)15-9(8)16-5/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHZHTLJEUBARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584922 | |

| Record name | 2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936250-17-8 | |

| Record name | 2-(2,4-Dimethoxypyrimidin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936250-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Preparation of 2,4-Dimethoxy-5-Bromopyrimidine

The brominated precursor is synthesized via:

- Nucleophilic substitution : Reaction of 2,4-dimethoxypyrimidine with brominating agents (e.g., PBr₃, NBS) under controlled conditions.

- Regioselectivity : Bromination at position 5 is favored due to electronic effects of methoxy groups, which activate the ring for electrophilic substitution.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| PBr₃, DMF | 80°C, 12 h | ~75% | |

| NBS, AIBN, CCl₄ | Reflux, 6 h | ~70% |

Step 2: Miyaura Borylation

The brominated intermediate undergoes borylation with B₂pin₂ in the presence of a palladium catalyst and base.

| Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | KOAc | THF | 80–100°C | ~85% | |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 90°C | ~80% |

- Oxidative addition : Pd(0) reacts with 2,4-dimethoxy-5-bromopyrimidine to form a Pd(II) intermediate.

- Transmetallation : B₂pin₂ transfers a boronate group to the Pd center.

- Reductive elimination : The boronate ester replaces the bromide, yielding the target compound.

Purification and Characterization

| Method | Details | Reference |

|---|---|---|

| Column Chromatography | Silica gel, ethyl acetate/hexane gradient; Rf ≈ 0.3–0.5 | |

| Recrystallization | Ethanol or CH₂Cl₂/hexane mixtures; purity >97% (HPLC) | |

| ¹H NMR | δ 8.2 (s, 1H, H-6), 4.0 (s, 6H, OCH₃), 1.3 (s, 12H, BOC) |

Alternative Approaches

Direct Methoxylation and Borylation

A one-pot strategy could involve:

- Methoxylation of 5-bromopyrimidine using methyl iodide/K₂CO₃.

- Borylation in situ.

This method minimizes intermediate isolation but requires precise control of reaction kinetics.

Industrial-Scale Considerations

| Parameter | Laboratory | Industrial |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | Pd(OAc)₂ or Pd/C |

| Solvent | THF | Toluene or DME |

| Yield Optimization | >85% | >90% (via continuous flow) |

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

Oxidation: The boronic ester group can be oxidized to form a corresponding boronic acid or borate ester.

Hydrolysis: The boronic ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used.

Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its ability to act as a boron-containing building block in drug design. Boron compounds are known for their roles in enhancing the biological activity of various drugs.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds can exhibit anticancer properties. The incorporation of boron into these structures may enhance their efficacy against certain cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways .

Organic Synthesis

2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine serves as an important intermediate in organic synthesis. Its unique structure allows for various reactions such as Suzuki coupling and other cross-coupling reactions.

Table 1: Summary of Synthetic Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds | |

| Cross-Coupling | Synthesis of complex organic molecules | |

| Functionalization | Modification of existing organic frameworks |

Materials Science

In materials science, the compound's boron content can be utilized to enhance the properties of polymers and other materials. Boron-containing materials are known for their thermal stability and mechanical strength.

Case Study: Polymer Composites

Research has shown that incorporating boron compounds into polymer matrices can improve thermal resistance and mechanical properties. This is particularly relevant in the development of high-performance materials for aerospace and automotive applications .

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are specific to the type of reaction and the substrates used.

Comparison with Similar Compounds

Key Research Findings

Electronic Effects : Methoxy groups enhance boronic ester reactivity by activating the pyrimidine ring, as evidenced by higher coupling yields compared to methyl or benzyloxy derivatives .

Steric Considerations : Bulky substituents (e.g., benzyloxy) reduce reaction rates but improve selectivity in congested coupling environments .

Solubility : Methoxyethoxy and similar polar substituents expand utility in aqueous-phase reactions, critical for green chemistry applications .

Biological Activity

2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS No. 936250-17-8) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets. The compound exhibits promising properties that may influence cellular processes.

The compound's activity is thought to be mediated through its interactions with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways.

Inhibition Studies

A study demonstrated that the compound could inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The half-maximal inhibitory concentration (IC50) values were reported in the nanomolar range for specific CDK isoforms . This inhibition suggests potential applications in cancer therapeutics where CDK dysregulation is common.

Toxicological Profile

Toxicological assessments indicate that the compound exhibits moderate toxicity. It is classified as harmful if swallowed or in contact with skin . These findings underscore the importance of handling precautions during laboratory use.

Case Study 1: Cancer Cell Line Testing

In a controlled study involving various cancer cell lines, this compound was tested for its cytotoxic effects. Results indicated a dose-dependent reduction in cell viability across multiple lines (e.g., MCF-7 and HeLa), suggesting its potential as a chemotherapeutic agent .

Case Study 2: Kinase Selectivity

Further investigations into kinase selectivity revealed that this compound preferentially inhibits mutant forms of receptor tyrosine kinases (RTKs). This selectivity is particularly relevant for treating tumors with specific mutations that confer resistance to standard therapies .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing this boronate-containing pyrimidine, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of halogenated pyrimidine precursors. For Suzuki-Miyaura coupling, a halogenated pyrimidine (e.g., 5-bromo-2,4-dimethoxypyrimidine) reacts with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a polar aprotic solvent (e.g., THF or DMF) at 80–100°C . Optimization focuses on:

- Catalyst loading (0.5–5 mol% Pd).

- Base selection (K₂CO₃ or Cs₂CO₃ for deprotonation).

- Reaction time (12–24 hours, monitored by TLC or LC-MS).

Post-synthesis, purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity (>95%) is confirmed via NMR (¹H/¹³C) and HRMS .

Advanced: What challenges arise in Suzuki-Miyaura cross-coupling reactions involving this boronate, and how are competing side reactions mitigated?

Answer:

Key challenges include:

- Protodeboronation : The boronate ester may hydrolyze under basic conditions, forming unreactive boronic acid. Mitigation involves strict anhydrous conditions and avoiding prolonged exposure to moisture .

- Homocoupling : Competing dimerization of the boronate is minimized by using degassed solvents and maintaining inert atmospheres (N₂/Ar) .

- Regioselectivity : Steric hindrance from the 2,4-dimethoxy groups may reduce coupling efficiency. Adjusting steric bulk of the catalyst (e.g., using SPhos or XPhos ligands) improves yields .

Advanced monitoring via in situ ¹¹B NMR or HPLC-MS helps track intermediate stability and reaction progress .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirms substitution pattern (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 8.5–9.0 ppm) and boronate integration .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₂₀BN₂O₄: 293.15 g/mol) .

- X-ray crystallography : SHELX or OLEX2 software resolves the 3D structure, confirming boron bonding geometry (sp² hybridization) and planarity of the pyrimidine ring .

Advanced: How do solvent polarity and temperature affect the stability of this boronate in aqueous reaction systems?

Answer:

- Aprotic solvents (THF, DMF): Enhance stability by minimizing hydrolysis. Aqueous mixtures require pH control (neutral to mildly basic) to prevent boronate decomposition .

- Temperature : Prolonged heating (>80°C) in protic solvents (e.g., H₂O/EtOH) accelerates protodeboronation. Stability assays (TGA/DSC) show decomposition onset at ~150°C in dry conditions .

Mitigation : Use lyophilization for storage and low-temperature (−20°C) conditions for long-term stability .

Basic: What protocols are recommended for confirming the compound’s structure via X-ray crystallography?

Answer:

Crystal growth : Slow evaporation from a saturated dichloromethane/hexane solution.

Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

Structure refinement : SHELXL (for small molecules) or OLEX2 (for macromolecular interfaces) to resolve boron-oxygen bond lengths (~1.36 Å) and pyrimidine ring planarity .

Validation : Check R-factor (<5%) and residual electron density maps for errors .

Advanced: What strategies enable regioselective functionalization of the pyrimidine ring post-borylation?

Answer:

- Directed ortho-metalation : Use strong bases (LDA or LiTMP) to deprotonate the 6-position, enabling electrophilic substitution .

- Protection/deprotection : Temporarily mask methoxy groups with TMSCl for selective C-H activation at the 5-position .

- Transition-metal catalysis : Pd/Ni-mediated coupling at the boronate site retains the dimethoxy groups for downstream derivatization (e.g., biaryl synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.